
Chrysogeamide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chrysogeamide A involves complex organic reactions. One of the primary methods includes the use of molecular networking and 1H NMR to target the isolation of chrysogeamides from a library of marine-derived Penicillium fungi . The synthetic route typically involves the formation of peptide bonds and the incorporation of specific amino acid residues under controlled conditions.
Industrial Production Methods: Industrial production of this compound is still in the research phase, with most methods focusing on laboratory-scale synthesis. The use of biotechnological approaches, such as fermentation of Penicillium fungi, is being explored to enhance yield and scalability .
Chemical Reactions Analysis
Types of Reactions: Chrysogeamide A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: this compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chrysogeamide A has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying cyclodepsipeptide synthesis and reactivity.
Biology: Investigated for its role in cellular processes and interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of Chrysogeamide A involves its interaction with specific molecular targets and pathways. It has been shown to exhibit neuroprotective effects by protecting neurocytes against oxidative stress-induced cell death . The compound likely interacts with cellular proteins and enzymes, modulating their activity and preventing cellular damage.
Comparison with Similar Compounds
Chrysogeamide A is part of a group of compounds known as macfortine alkaloids. Similar compounds include:
Chrysogeamide E: Another cyclodepsipeptide with similar biological activities.
Chrysoxanthone A: Exhibits cytotoxic potential and binds to EGFR tyrosine kinase.
Circumdatin G: Known for its neuroprotective effects.
Uniqueness: this compound stands out due to its specific neuroprotective properties and its potential applications in treating neurodegenerative diseases. Its unique structure and biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C30H53N5O7 |
|---|---|
Molecular Weight |
595.8 g/mol |
IUPAC Name |
(3S,6S,9R,12S,19S)-19-[(2S)-hexan-2-yl]-6-methyl-9-(2-methylpropyl)-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C30H53N5O7/c1-10-11-12-19(8)22-14-23(36)31-15-24(37)34-25(17(4)5)29(40)33-21(13-16(2)3)28(39)32-20(9)27(38)35-26(18(6)7)30(41)42-22/h16-22,25-26H,10-15H2,1-9H3,(H,31,36)(H,32,39)(H,33,40)(H,34,37)(H,35,38)/t19-,20-,21+,22-,25-,26-/m0/s1 |
InChI Key |
DSWZWPQYGALTJZ-OWMPDJEMSA-N |
Isomeric SMILES |
CCCC[C@H](C)[C@@H]1CC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)C(C)C)C)CC(C)C)C(C)C |
Canonical SMILES |
CCCCC(C)C1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)C)CC(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



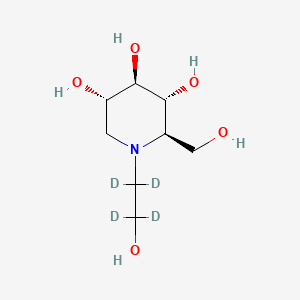
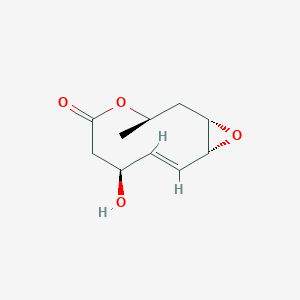

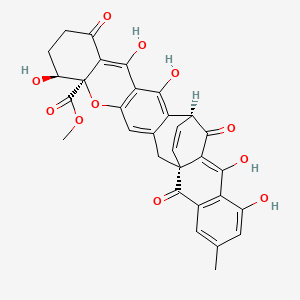
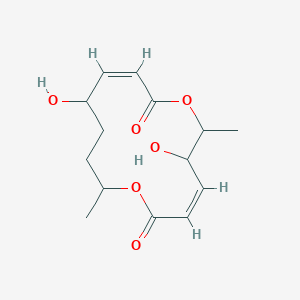
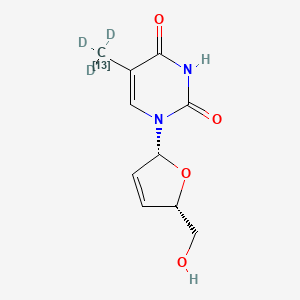
![benzyl (3-(5-carbamoyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-(3-methoxypropoxy)-1H-benzo[d]imidazol-1-yl)propyl)carbamate](/img/structure/B10820711.png)
![(Z,2R)-2-methyl-4-oxo-6-[(3S,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid](/img/structure/B10820717.png)
![(3beta,16beta)-16-[[2-O-Acetyl-3-O-[2-O-(4-methoxybenzoyl)-beta-D-xylopyranosyl]-alpha-L-arabinopyranosyl]oxy]-3,17-dihydroxycholest-5-en-22-one](/img/structure/B10820722.png)
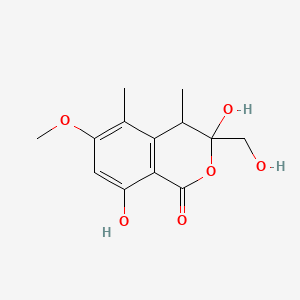
![(2S)-3-methyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoic acid](/img/structure/B10820755.png)
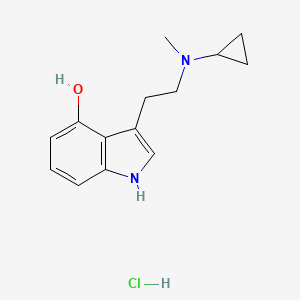
![2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,5,7,9,11,13-hexamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10820761.png)
